molecular formula C9H19Cl2N5S B601834 Cimetidine dihydrochloride imp D CAS No. 59660-24-1

Cimetidine dihydrochloride imp D

Cat. No. B601834
CAS RN: 59660-24-1
M. Wt: 300.25
InChI Key:
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Description

Cimetidine dihydrochloride imp D, also known as Descyano Cimetidine Dihydrochloride Salt, is a compound with the molecular formula C9H17N5S.2ClH and a molecular weight of 300.256 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of Cimetidine involves several steps. It starts with reacting 2-chloroacetoacetic ether with two moles of formamide to give 4-carbethoxy-5-methylimidazol . This is followed by reduction of the carbethoxy group with sodium in liquid ammonia to give 4-hydroxymethyl-5-methylimidazol . The hydrochloride of the resulting alcohol is then reacted with 2-mercaptoethylamine hydrochloride to produce 4-(2-aminomethyl)-thiomethyl-5-methylimidazol dihydrochloride . Finally, this is reacted with N-cyanimido-S,S-dimethyldithiocarbonate to give a thiourea derivative, which upon reaction with methylamine turns into cimetidine .


Chemical Reactions Analysis

Cimetidine undergoes various chemical reactions during its analysis. For instance, in the determination of cimetidine in blood plasma by high-performance liquid chromatography (HPLC), it is extracted from blood plasma by ethyl acetate in the presence of excess dry sodium carbonate . It is then dansylated at a low pH value, and the resulting DNS-cimetidine is extracted from the reaction mixture by a nonpolar solvent, benzene .

Scientific Research Applications

Inhibition in Kidney

  • Inhibition of Tubular Secretion in Kidney : Cimetidine acts as an inhibitor for efflux transporters of organic cations in the human kidney, particularly impacting the human multidrug and toxin extrusion 1 and 2-K (MATE1 and MATE2-K) (Ito et al., 2012).

Drug Interactions

  • Impact on Drug Clearance : Cimetidine can delay the clearance of certain drugs like diazepam by inhibiting microsomal metabolism (Klotz & Reimann, 1980).

Binding in Brain

  • Binding to Unknown Brain Hemoprotein : Cimetidine binds to an unknown hemoprotein in the brain, unrelated to the histamine H(2) receptor. This finding is crucial for understanding the mechanism of drugs like improgan, which are chemically related to cimetidine (Stadel et al., 2010).

Detection of Impurities

  • Detection of Sulfur-Containing Impurities : A study utilized liquid chromatography coupled with mass spectrometry to detect sulfur-containing impurities in cimetidine, demonstrating the technique's efficacy for drug analysis (Evans, Wolff, & Eckers, 2001).

Cardiac Assay Analysis

  • Cardiac Adenylate Cyclase Assay : Cimetidine was found to exert competitive antagonism in cardiac adenylate cyclase assays, providing insights into its interaction with histamine H2-receptors (Trist et al., 1987).

Dental Applications

  • Prevention of Periodontitis : Topically applied cimetidine showed potential in preventing periodontitis in an experimental rabbit model, highlighting its anti-inflammatory properties (Hasturk et al., 2006).

Corrosion Inhibition

  • Corrosion Inhibition of Aluminium : Cimetidine has been studied as a corrosion inhibitor for aluminium in hydrochloric acid medium, indicating its potential in materials science (Onukwuli et al., 2021).

Ecotoxicological Impact

  • Ecotoxicological Assessment : An assessment of cimetidine in aquatic environments revealed its potential for endocrine disruption, underscoring the need for environmental monitoring of pharmaceuticals (Lee et al., 2015).

Impact on Alcohol Metabolism

  • Inhibition of Alcohol Dehydrogenase Isoenzymes : Cimetidine inhibits various alcohol dehydrogenase isoenzymes in the liver and stomach, affecting alcohol metabolism (Stone et al., 1995).

Drug Metabolism Inhibition

  • Inhibition of Microsomal Drug Metabolism : Cimetidine impairs microsomal oxidative drug metabolism in rodents, influencing the elimination of other drugs (Speeg et al., 1982).

Structural Analysis

  • Crystal Structure Determination : The anhydrous phase of cimetidine hydrochloride was determined using powder X-ray diffraction data, contributing to pharmaceutical material analysis (Watts et al., 2016).

Topological Phase Diagram

  • Topological Phase Diagram of Cimetidine : The study provided a pressure-temperature phase diagram for cimetidine, illustrating its polymorphism and stability domains (Céolin & Rietveld, 2017).

Vascular Cell Apoptosis

  • Impact on Testicular Microvasculature : Cimetidine was found to induce apoptosis in vascular cells of the testes, causing vascular atrophy, which has implications for reproductive health (Beltrame et al., 2012).

Oxidative Degradation

  • Oxidative Degradation Study : The study of cimetidine degradation by various oxidative processes, including chlorination and ozonation, highlighted the formation of persistent degradation products and their potential ecological impact (Quaresma et al., 2020).

Mechanism of Action

Target of Action

Cimetidine dihydrochloride imp D, also known as Cimetidine, primarily targets the histamine H2 receptors located on the basolateral membrane of the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

Cimetidine acts as a competitive inhibitor of histamine at the H2 receptors . By binding to these receptors, it blocks the effects of histamine, leading to a reduction in gastric acid secretion, gastric volume, and hydrogen ion concentration . This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .

Biochemical Pathways

Cimetidine’s action on the H2 receptors affects the biochemical pathway of gastric acid secretion . By inhibiting this pathway, it reduces the output of gastric acid, as well as pepsin and gastrins . Additionally, Cimetidine has been found to inhibit many of the isoenzymes of the hepatic CYP450 enzyme system .

Pharmacokinetics

Cimetidine exhibits linear absorption and clearance after 200 and 800mg doses . The mean steady-state plasma concentrations on a standard 1000mg daily dose are 1.0 μg/ml . The total systemic clearance is high (500 to 600 ml/min) and is mainly determined by renal clearance . The elimination half-life is approximately 2 hours .

Result of Action

The primary result of Cimetidine’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity, which can help manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and pathological hypersecretion associated with Zollinger-Ellison Syndrome .

Action Environment

The action of Cimetidine can be influenced by various environmental factors. For instance, when taken with food, the extent of absorption is unaltered, but a delay occurs . Additionally, partial gastrectomy (Billroth I, II) causes an increase in systemic availability of Cimetidine by an unclear mechanism . It’s also important to note that Cimetidine is a highly water-soluble compound , and its stability could be affected by the presence of moisture in the environment .

Safety and Hazards

When handling Cimetidine dihydrochloride imp D, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for Cimetidine dihydrochloride imp D are not available, Cimetidine, the parent compound, continues to be used in the treatment of conditions such as gastroesophageal reflux disease (GERD) and certain types of stomach ulcer . Its use in other areas, such as the treatment of hirsutism and female pattern hair loss, has been explored due to its weak antiandrogenic activity .

properties

IUPAC Name

2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5S.2ClH/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2;;/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXHAKRJVLRPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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